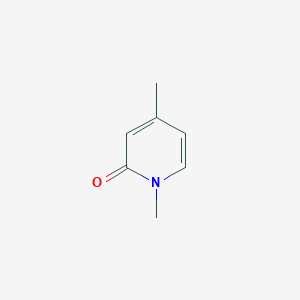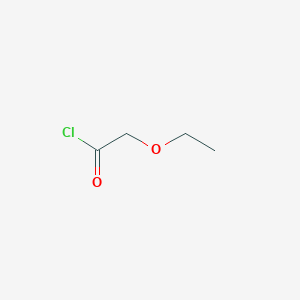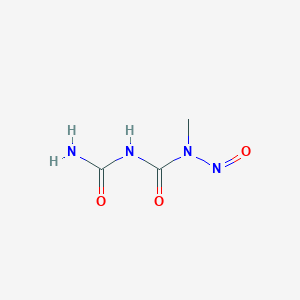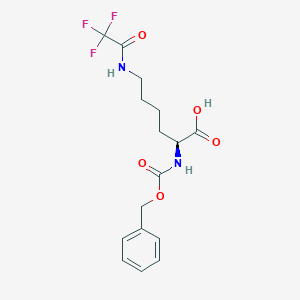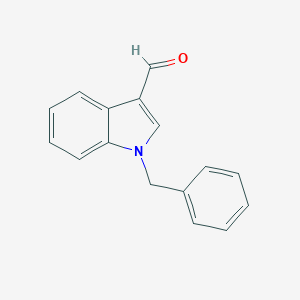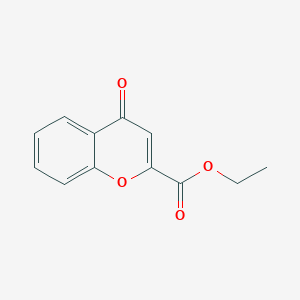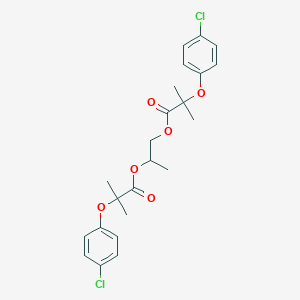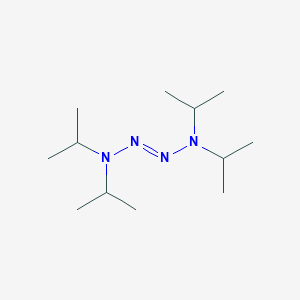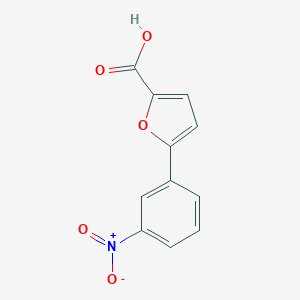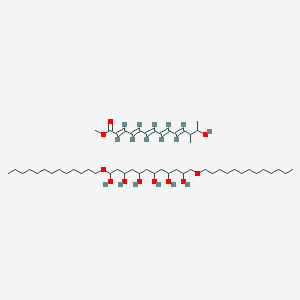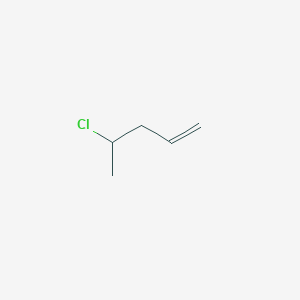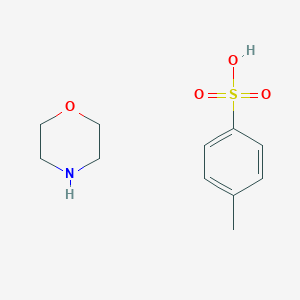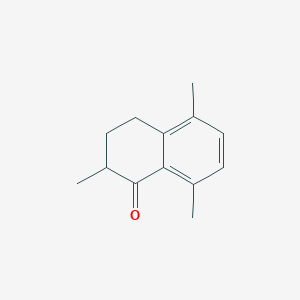
2,5,8-Trimethyl-1-tetralone
描述
2,5,8-Trimethyl-1-tetralone, also known as TMNT, is a chemical compound that belongs to the class of tetralones. It is a yellowish-brown solid that is commonly used in scientific research due to its unique properties. TMNT has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 2,5,8-Trimethyl-1-tetralone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2,5,8-Trimethyl-1-tetralone has been found to increase dopamine and serotonin levels, which may contribute to its antidepressant and antiparkinsonian effects. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.
生化和生理效应
2,5,8-Trimethyl-1-tetralone has been found to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 2,5,8-Trimethyl-1-tetralone has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory disorders. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have anticancer properties, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 2,5,8-Trimethyl-1-tetralone in scientific research is its unique properties. 2,5,8-Trimethyl-1-tetralone has a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward, making it easy to obtain for research purposes. However, one limitation of using 2,5,8-Trimethyl-1-tetralone is its potential toxicity. 2,5,8-Trimethyl-1-tetralone has been found to be toxic at high doses, which may limit its use in certain experiments.
未来方向
There are many potential future directions for the use of 2,5,8-Trimethyl-1-tetralone in scientific research. One area of interest is in the development of new treatments for neurological disorders. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the central nervous system, making it a potential candidate for the development of new drugs. Additionally, the anticancer properties of 2,5,8-Trimethyl-1-tetralone make it a potential candidate for cancer therapy. Further research is needed to fully understand the potential of 2,5,8-Trimethyl-1-tetralone in these areas.
合成方法
The synthesis of 2,5,8-Trimethyl-1-tetralone involves the reaction between 2,3,4-trimethoxybenzaldehyde and methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediates, ultimately leading to the formation of 2,5,8-Trimethyl-1-tetralone. The synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward and has been well-established in the literature.
科学研究应用
2,5,8-Trimethyl-1-tetralone has been used in a variety of scientific research applications due to its unique properties. One of the most notable applications of 2,5,8-Trimethyl-1-tetralone is in the study of the central nervous system. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the brain, including the modulation of dopamine and serotonin levels. This makes it a valuable tool for studying various neurological disorders, such as Parkinson's disease and depression.
属性
IUPAC Name |
2,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVLPASJKWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC(=C2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292134 | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethyl-1-tetralone | |
CAS RN |
10468-59-4 | |
| Record name | 2,8-Trimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8-Trimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



